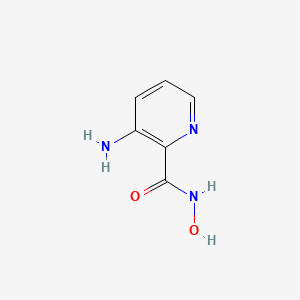
3-amino-N-hydroxypyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-hydroxypyridine-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is characterized by the presence of an amino group, a hydroxyl group, and a carboxamide group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-hydroxypyridine-2-carboxamide typically involves the reaction of 3-amino-2-hydroxypyridine with a suitable carboxylating agent. One common method is the reaction of 3-amino-2-hydroxypyridine with phosgene or its derivatives under controlled conditions to form the desired carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-amino-N-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-pyridone derivatives.
Reduction: Formation of 3-amino-2-hydroxypyridine derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
科学研究应用
3-amino-N-hydroxypyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-amino-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-amino-3-hydroxypyridine: Similar structure but lacks the carboxamide group.
3-amino-2-pyridone: Similar structure but lacks the hydroxyl group.
3-amino-4-hydroxypyridine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-amino-N-hydroxypyridine-2-carboxamide is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, along with a carboxamide group.
生物活性
3-Amino-N-hydroxypyridine-2-carboxamide (also known as 3-amino-2-hydroxypyridine-2-carboxamide) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, antimicrobial properties, and potential therapeutic applications.
The compound features a pyridine ring with an amino group, a hydroxyl group, and a carboxamide moiety. These functional groups contribute to its ability to interact with various biological targets. The mechanism of action primarily involves the formation of hydrogen bonds with enzymes and proteins, which can inhibit their activity and influence biochemical pathways relevant to disease processes.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been explored for its potential to inhibit specific enzymes involved in critical biochemical pathways. For example, it has shown promise in inhibiting enzymes linked to inflammatory responses and certain cancer pathways.
Table 1: Enzyme Inhibition Studies
| Target Enzyme | Activity Level | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Moderate | |
| Protein Kinase B-Raf | Significant | |
| Glycogen Synthase Kinase-3 | High |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Mycobacterium tuberculosis | 12.5 | |
| Escherichia coli | 50 |
Case Studies
- Antitumor Activity : A study evaluated the compound's effects on cancer cell lines with FGFR abnormalities. It was found to inhibit FGFR signaling pathways and showed potent antitumor activity in vitro . Molecular docking studies suggested favorable binding modes within the FGFR binding site.
- Inflammatory Response : Another study investigated the compound's anti-inflammatory properties by assessing its impact on cytokine production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory diseases.
属性
IUPAC Name |
3-amino-N-hydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-2-1-3-8-5(4)6(10)9-11/h1-3,11H,7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHXXVOPKZDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














